molecular formula C14H17FN2O2S B2508755 N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351658-67-7

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B2508755
CAS RN: 1351658-67-7
M. Wt: 296.36
InChI Key: APHAQHFVLZVLLV-UHFFFAOYSA-N
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Description

The compound "N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide" is a structurally complex molecule that falls within the class of azaspirodecanes. This class of compounds has garnered interest due to their potential biological activities, particularly as antiviral agents against influenza viruses. The presence of a spirocyclic structure, which includes both oxygen and sulfur atoms, as well as the fluorinated aromatic ring, suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related azaspirodecanes has been reported using copper-mediated reactions and microwave-assisted methods. For instance, copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes . Additionally, a microwave-assisted three-component one-pot cyclocondensation method has been applied to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds . These methods highlight the potential for efficient synthesis of complex azaspirodecanes, which could be adapted for the synthesis of "N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide."

Molecular Structure Analysis

The molecular structure of azaspirodecanes is characterized by a spirocyclic framework that integrates nitrogen, oxygen, and sulfur heteroatoms. This arrangement is likely to influence the compound's reactivity and interaction with biological targets. The presence of a fluorinated phenyl group in the compound of interest may also affect its electronic properties and bioavailability .

Chemical Reactions Analysis

Azaspirodecanes can undergo various chemical reactions, including oxidative ipso-cyclization, as demonstrated by the synthesis of 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones using copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides . The reactivity of the sulfur and nitrogen within the spirocyclic framework can be exploited in such cyclization reactions, which may be relevant for further functionalization of "N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecanes are influenced by their molecular structure. The incorporation of heteroatoms and the spirocyclic configuration can impact the compound's solubility, stability, and reactivity. The fluorinated aromatic ring in the compound of interest is likely to contribute to its lipophilicity, which can be an important factor in its potential as a drug candidate. The antiviral activity of similar compounds has been evaluated, with some showing potent inhibitory effects against influenza A and B viruses, suggesting that the compound may also possess significant antiviral properties .

Scientific Research Applications

Antiviral Activity

  • Novel spiro compounds, including those similar in structure to the subject compound, have been synthesized and evaluated for antiviral activity against influenza A and B viruses, as well as human coronavirus. For instance, certain N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated potent inhibitory effects against influenza A virus strains, acting as fusion inhibitors by preventing the conformational change of the virus hemagglutinin at low pH (Göktaş et al., 2012). Another study highlighted the synthesis of spirothiazolidinone derivatives that showed strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold for antiviral molecule development (Apaydın et al., 2020).

Antimycobacterial and Anticancer Activity

  • Compounds with the spiro[4.5]decane motif have also been evaluated for antimycobacterial and anticancer activities. A study synthesized and tested a series of compounds for in vitro activity against Mycobacterium tuberculosis, with some derivatives showing moderate to good inhibitory activity. Additionally, certain compounds exhibited antiproliferative activity against various cancer cell lines, including leukemia (Cihan-Üstündağ & Çapan, 2012).

Anticonvulsant Activity

  • Further research into N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives revealed their anticonvulsant activity in various models. These studies suggest the potential for spiro compounds to be developed into new anticonvulsant drugs, with certain derivatives showing promising activity in preclinical models (Obniska et al., 2006).

properties

IUPAC Name

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c15-11-3-1-2-4-12(11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHAQHFVLZVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

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